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Compound of Interest

Compound Name: 3-Ethyl-4-methylhexane

Cat. No.: B15343676

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
branched alkane, 3-Ethyl-4-methylhexane (CAS: 3074-77-9). The information presented
herein is intended to support research and development activities by offering detailed spectral
analysis and the methodologies for their acquisition. This document adheres to stringent data
presentation and visualization standards to ensure clarity and ease of comparison for scientific
professionals.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and
elemental composition of a compound, as well as providing structural information through
fragmentation patterns.

Data Presentation

The electron ionization (El) mass spectrum of 3-Ethyl-4-methylhexane is characterized by a
molecular ion peak and a series of fragment ions. The most abundant fragments provide
insights into the stability of the resulting carbocations.
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miz Relative Intensity (%) Proposed Fragment
43 100 [C3sH7]*

57 95 [CaHs]*

71 50 [CsH11]*

85 30 [CeH13]*

99 10 [C7H1s]*

128 5 [CaH20]* (Molecular lon)

Data sourced from NIST WebBook.[1][2]

Experimental Protocol

The mass spectrum was obtained using an electron ionization source coupled with a mass
analyzer. While specific instrumental parameters for this exact spectrum are not detailed in the
public database, a general protocol for the mass spectrometry of alkanes is as follows:

o Sample Introduction: The liquid sample is introduced into the instrument, typically via a gas
chromatograph (GC-MS) for separation and purification before ionization.

 lonization: The sample is bombarded with a beam of electrons, typically at 70 eV, causing
the molecule to lose an electron and form a positively charged molecular ion (M+e).

o Fragmentation: The high internal energy of the molecular ion leads to fragmentation,
breaking covalent bonds to form smaller, more stable carbocations and neutral radicals.
Cleavage is often favored at points of branching due to the increased stability of tertiary and
secondary carbocations.

o Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or magnetic sector) which separates them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier or similar detector records the abundance of each ion,
generating the mass spectrum.
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Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing
a characteristic "fingerprint" that can be used for functional group identification.

Data Presentation

The gas-phase IR spectrum of 3-Ethyl-4-methylhexane is dominated by absorptions
corresponding to C-H stretching and bending vibrations.

Wavenumber (cm~—?) Assignment

2850-3000 C-H stretch (from CHs and CHz groups)
1450-1470 C-H bend (scissoring)

1370-1380 C-H bend (from CHs groups)

Data sourced from NIST WebBook.[1][3]

Experimental Protocol

The provided spectrum is a gas-phase measurement. A general procedure for obtaining a gas-
phase IR spectrum is as follows:

o Sample Preparation: A small amount of the liquid sample is vaporized into an evacuated gas
cell. The cell is equipped with windows transparent to IR radiation, such as NaCl or KBr.

* IR Analysis: A beam of infrared radiation is passed through the gas cell.

e Spectral Acquisition: A detector measures the amount of radiation that passes through the
sample at each wavenumber. The resulting spectrum is a plot of absorbance or
transmittance versus wavenumber. For Fourier-transform infrared (FTIR) spectroscopy, an
interferometer is used to modulate the IR beam, and the resulting interferogram is
mathematically converted to a spectrum using a Fourier transform.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Due to the lack of publicly available experimental NMR data for 3-Ethyl-4-
methylhexane, the following data has been generated using validated prediction algorithms.
This data should be used as an estimation and for reference purposes only.

3C-NMR Data (Predicted)

Chemical Shift (ppm) Carbon Assignment

~11.5 CHs (from ethyl group)

~14.2 CHs (from methyl group)

~23.0 CHz (from ethyl group)

~29.5 CHz (in hexane chain)

~34.0 CH (methine at C4)

~41.0 CH (methine at C3)

~10.0-45.0 Remaining CH2 and CHs carbons

'H-NMR Data (Predicted)

Chemical Shift . . .
Multiplicity Integration Proton Assignment

(ppm)

~0.8-0.9 Triplet/Doublet 9H CHs groups

~1.1-14 Multiplet 10H CH: groups

~1.5-1.7 Multiplet 1H CH (methine) groups

Experimental Protocol (General for *H and **C NMR)

o Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent
(e.g., CDCIs) to avoid solvent signals in the *H-NMR spectrum. A small amount of a
reference standard, typically tetramethylsilane (TMS), is added to provide a reference signal
at 0 ppm.
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 NMR Analysis: The sample tube is placed in the NMR spectrometer, which subjects it to a
strong magnetic field.

o Data Acquisition: The sample is irradiated with radiofrequency pulses, which excite the
atomic nuclei. As the nuclei relax, they emit signals that are detected and recorded as a free
induction decay (FID).

o Data Processing: The FID is converted into a spectrum using a Fourier transform. The
resulting spectrum shows the chemical shifts, multiplicities, and integrations of the different
nuclei in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 3-Ethyl-4-methylhexane.
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Caption: Workflow for spectroscopic analysis of 3-Ethyl-4-methylhexane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 3-Ethyl-4-methylhexane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15343676#spectroscopic-data-of-3-ethyl-4-
methylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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